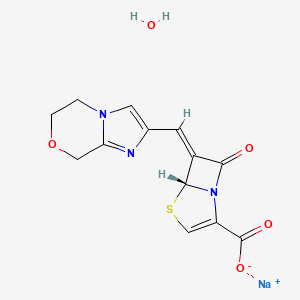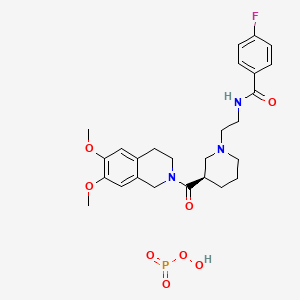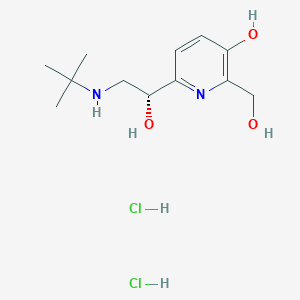
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine: is a chemical compound with the molecular formula C6H14BrNO2 and a molecular weight of 212.08 g/mol . It is characterized by the presence of a bromoethoxy group attached to an ethanamine backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine typically involves the reaction of 2-bromoethanol with diethylene glycol under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of diethylene glycol attacks the bromine atom of 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used as a linker in the synthesis of bioconjugates. It helps in attaching various biomolecules to surfaces or other molecules, facilitating studies in biochemistry and molecular biology .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, surfactants, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical products .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-Bromo-3,6,9-trioxadecane
Comparison: Compared to these similar compounds, 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is unique due to the presence of the ethanamine group, which imparts different reactivity and properties. The presence of the amine group allows for additional functionalization and applications in various fields .
Eigenschaften
Molekularformel |
C6H14BrNO2 |
|---|---|
Molekulargewicht |
212.08 g/mol |
IUPAC-Name |
2-[2-(2-bromoethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C6H14BrNO2/c7-1-3-9-5-6-10-4-2-8/h1-6,8H2 |
InChI-Schlüssel |
KTXYDAIBIFBFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



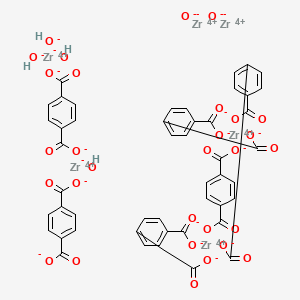
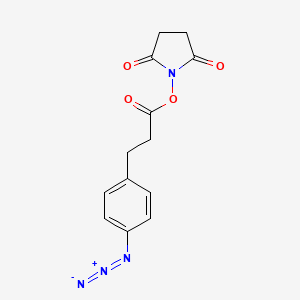
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

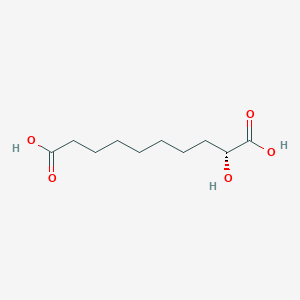
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
